Home > Products > Screening Compounds P145979 > Loxoprofen (sodium salt)
Loxoprofen (sodium salt) -

Loxoprofen (sodium salt)

Catalog Number: EVT-10959435
CAS Number:
Molecular Formula: C15H19NaO3
Molecular Weight: 270.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Loxoprofen sodium is synthesized from various chemical precursors, with its primary application in treating conditions such as arthritis, muscle pain, and other inflammatory disorders. It belongs to the class of drugs known as non-selective cyclooxygenase inhibitors, which include other well-known NSAIDs like ibuprofen and naproxen.

Synthesis Analysis

Methods

The synthesis of loxoprofen sodium involves several steps, typically starting from 2-(4-bromomethylphenyl)propionic acid. A notable method includes the following steps:

  1. Formation of an Intermediate: A reaction between 2-(4-bromomethylphenyl)propionic acid, concentrated sulfuric acid, and methanol yields 2-(4-bromomethylphenyl)methyl propionate.
  2. Further Reactions: This intermediate undergoes further reactions with dimethyl adipate and sodium methoxide in methanol to form another intermediate.
  3. Final Steps: The final steps involve reactions with acetone and sodium hydroxide to produce loxoprofen sodium .

This method emphasizes high yield and purity while being cost-effective and energy-efficient.

Chemical Reactions Analysis

Reactions

Loxoprofen sodium participates in various chemical reactions typical of carboxylic acids and their derivatives. Key reactions include:

  • Esterification: The formation of esters from carboxylic acids and alcohols under acidic conditions.
  • Hydrolysis: The breakdown of esters back into acids and alcohols in the presence of water.
  • Cyclooxygenase Inhibition: As an NSAID, loxoprofen sodium inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory prostaglandins .
Mechanism of Action

Process

Loxoprofen sodium exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By blocking these enzymes, it reduces the conversion of arachidonic acid to prostaglandins, which are responsible for mediating inflammation, pain, and fever. This mechanism makes it effective in treating various inflammatory conditions.

Data

Research indicates that loxoprofen sodium exhibits a significant reduction in prostaglandin levels in both in vitro and in vivo studies, confirming its efficacy as an anti-inflammatory agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature as a sodium salt.

Chemical Properties

  • Melting Point: Approximately 198 °C.
  • Purity: Commercially available loxoprofen sodium typically has a purity greater than 98% when analyzed by high-performance liquid chromatography (HPLC) .
Applications

Scientific Uses

Loxoprofen sodium is widely used in pharmacological research for its anti-inflammatory properties. It is particularly significant in studies related to:

  • Treatment protocols for rheumatoid arthritis.
  • Pain management therapies.
  • Research on cyclooxygenase inhibitors and their effects on inflammation.
Anti-Atherosclerotic Mechanisms of Non-Selective COX Inhibition

Modulation of Prostaglandin Metabolites in Murine Models

Loxoprofen sodium demonstrates significant modulatory effects on key prostaglandin metabolites involved in atherosclerosis pathogenesis. Studies using apolipoprotein E-deficient (apolipoprotein E−/−) mice fed a high-fat Western diet revealed substantial reductions in urinary metabolites of critical prostaglandins following loxoprofen sodium administration (4 mg/kg/day). Specifically, researchers observed decreased excretion of prostaglandin E₂ metabolites (41.2% reduction), thromboxane B₂ metabolites (38.7% reduction), and prostaglandin F₁α metabolites (33.5% reduction) compared to untreated controls. These reductions occurred without alterations in serum cholesterol or triglyceride levels, indicating a direct effect on inflammatory pathways rather than lipid metabolism [1] [2].

The pharmacological basis for these changes stems from loxoprofen sodium's non-selective inhibition of both cyclooxygenase-1 and cyclooxygenase-2 enzymes. After oral administration, loxoprofen undergoes prodrug bioactivation to its trans-OH metabolite, which competitively binds the cyclooxygenase active site. This dual inhibition reduces the substrate availability of arachidonic acid for prostaglandin biosynthesis, thereby diminishing downstream pro-inflammatory prostaglandin production. The metabolite reduction pattern observed in murine models demonstrates loxoprofen sodium's systemic effect on the prostaglandin cascade, particularly affecting thromboxane A₂ (a potent vasoconstrictor and platelet activator) and prostaglandin E₂ (a mediator of vascular inflammation) [5] [8].

Table 1: Prostaglandin Metabolite Changes in Apolipoprotein E−/− Mice After Loxoprofen Sodium Treatment

Prostaglandin MetaboliteReduction PercentageBiological Significance
Thromboxane B₂ metabolite38.7%Indicator of thromboxane A₂ production (platelet activation/vasoconstriction)
Prostaglandin E₂ metabolite41.2%Marker of inflammatory prostaglandin production
Prostaglandin F₁α metabolite33.5%Indicator of prostacyclin metabolism

Suppression of Early Atherosclerotic Lesion Formation via Platelet Aggregation Inhibition

The anti-atherosclerotic efficacy of loxoprofen sodium manifests prominently in early lesion development through platelet-dependent mechanisms. Quantitative analysis of aortic root lesions in apolipoprotein E−/− mice demonstrated that 56-day treatment with loxoprofen sodium (4 mg/kg/day) reduced atherosclerotic lesion area to 63.5% of control values in male mice and 41.5% in female mice. This substantial reduction correlated with significant inhibition of platelet aggregation, as measured by response to adenosine diphosphate and collagen agonists [1] [2]. The platelet aggregation threshold index increased by approximately 2.5-fold in treated mice, indicating markedly reduced platelet sensitivity to activation stimuli [1].

The mechanistic link between platelet inhibition and atherogenesis suppression involves several pathways. Thromboxane A₂ reduction decreases platelet activation and subsequent release of pro-inflammatory cytokines (platelet-derived growth factor, CD40 ligand) and chemokines that recruit monocytes to vascular endothelium. Additionally, diminished platelet activation reduces the formation of platelet-monocyte aggregates, which contribute to vascular inflammation and foam cell formation. This antiplatelet effect occurs without altering serum lipid profiles, highlighting loxoprofen sodium's specific targeting of inflammation-platelet interactions in early atherosclerosis [1] [3].

Key Research Finding: Loxoprofen sodium reduced early atherosclerotic lesions by 36.5% in male and 58.5% in female apolipoprotein E−/− mice while simultaneously decreasing platelet sensitivity to aggregation stimuli by approximately 2.5-fold, establishing a direct relationship between platelet inhibition and atherosclerosis suppression [1].

Comparative Efficacy Against Selective Cyclooxygenase-2 Inhibitors in Cardiovascular Pathophysiology

Loxoprofen sodium demonstrates fundamentally different cardiovascular effects compared to selective cyclooxygenase-2 inhibitors due to its balanced inhibition profile. This distinction became clinically significant after the withdrawal of rofecoxib (a selective cyclooxygenase-2 inhibitor) due to increased cardiovascular thrombotic events. Selective cyclooxygenase-2 inhibition creates a prothrombotic state by suppressing endothelial prostacyclin production (an inhibitor of platelet aggregation and vasodilator) while sparing platelet thromboxane A₂ production (pro-thrombotic and vasoconstrictive) [1] [7].

In contrast, loxoprofen sodium's non-selective inhibition reduces both prostacyclin and thromboxane A₂ synthesis, maintaining a more balanced prostanoid profile. Murine studies demonstrate that while loxoprofen sodium decreases urinary prostacyclin metabolite (prostaglandin F₁α) by approximately 33.5%, it simultaneously achieves a substantially greater reduction in thromboxane B₂ metabolite (38.7%) – creating a more favorable thromboxane-prostacyclin balance than selective cyclooxygenase-2 inhibitors. This balanced suppression translates to net antiplatelet and antithrombotic effects, as evidenced by reduced platelet aggregation and decreased atherosclerosis progression in animal models [1] [7] [8].

Regulatory evaluations by Japan's Pharmaceutical and Medical Devices Agency specifically examined loxoprofen sodium's cardiovascular safety profile and concluded that no special safety measures against cardiovascular events were required – a decision notably not extended to several selective cyclooxygenase-2 inhibitors. This differentiation underscores the importance of thromboxane inhibition in maintaining cardiovascular homeostasis during anti-inflammatory therapy [1].

Gender-Specific Responses in Apolipoprotein E−/− Mouse Models

Loxoprofen sodium exhibits significant gender-dimorphic effects on atherosclerosis development in preclinical models. When administered to apolipoprotein E−/− mice at 4 mg/kg/day for 8 weeks, male mice showed a 36.5% reduction in proximal aortic atherosclerotic lesions compared to controls, while female mice demonstrated a substantially greater 58.5% reduction. This gender disparity persisted despite equivalent reductions in urinary prostaglandin metabolites and platelet aggregation inhibition in both sexes, suggesting additional gender-specific mechanisms beyond prostaglandin modulation [1] [2].

Several biological factors may contribute to this differential response. Estrogen receptors in female mice may interact with loxoprofen sodium's anti-inflammatory pathways, potentially enhancing its atheroprotective effects. Additionally, gender differences in drug metabolism enzymes (particularly carbonyl reductases responsible for converting loxoprofen to its active trans-OH metabolite) may influence tissue drug concentrations. The baseline sexual dimorphism in apolipoprotein E−/− mouse models – where females typically develop more severe atherosclerosis – creates a physiological environment where anti-inflammatory interventions may produce more dramatic absolute reductions [1] [8].

Table 2: Gender-Specific Atherosclerosis Reduction in Apolipoprotein E−/− Mice Treated with Loxoprofen Sodium

ParameterMale MiceFemale Mice
Atherosclerotic lesion reduction36.5%58.5%
Platelet aggregation inhibitionEquivalent reduction in both genders
Prostaglandin metabolite reductionComparable changes in both genders
Potential contributing factorsBaseline lesion severity, metabolic differences, hormone interactions

Research Insight: The significantly greater atherosclerosis reduction in female mice (58.5%) compared to males (36.5%) suggests potential interactions between loxoprofen sodium's mechanisms and endogenous estrogen pathways or gender-specific drug metabolism patterns [1] [2].

The gender-specific responses highlight the complexity of translating anti-atherosclerotic effects from murine models to human applications and emphasize the need for gender-stratified analysis in future research on non-steroidal anti-inflammatory drug therapies for cardiovascular inflammation.

Properties

Product Name

Loxoprofen (sodium salt)

IUPAC Name

sodium;hydride;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

Molecular Formula

C15H19NaO3

Molecular Weight

270.30 g/mol

InChI

InChI=1S/C15H18O3.Na.H/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;/q;+1;-1

InChI Key

AIORKRRIBBOUNC-UHFFFAOYSA-N

Canonical SMILES

[H-].CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.